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Compound of Interest

Compound Name: FiVe1

Cat. No.: B15583851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
a-FiVe1 is a novel small molecule inhibitor that has demonstrated potent and selective activity

against mesenchymal cancers. It functions by directly targeting the intermediate filament

protein vimentin, a key marker of the epithelial-to-mesenchymal transition (EMT), a process

implicated in cancer progression and metastasis. These application notes provide a summary

of the inhibitory activity of a-FiVe1 across various cancer cell lines, detailed experimental

protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental

workflows.

Data Presentation: a-FiVe1 IC50 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of a-FiVe1 has been determined in a range of

cancer cell lines, demonstrating a clear selectivity for cells with a mesenchymal phenotype that

express vimentin. The data is summarized in the table below.
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Cell Line Cancer Type
Vimentin
Expression

IC50 (µM) Reference

HT-1080 Fibrosarcoma Expressing 1.6 [1]

HT1080 Fibrosarcoma Expressing 0.44 - 1.31 [2]

SW684 Fibrosarcoma Expressing 0.44 - 1.31 [2]

RD
Rhabdomyosarc

oma
Expressing 0.44 - 1.31 [2]

GCT

Giant-Cell Tumor

(Fibrous

Histiocytoma)

Expressing 0.44 - 1.31 [2]

SW872 Liposarcoma Expressing 0.44 - 1.31 [2]

SW982
Synovial

Sarcoma
Expressing 0.44 - 1.31 [2]

FOXC2-HMLER
Mesenchymal

Breast Cancer
Expressing 0.234 [2]

SNAIL-HMLE
Mesenchymal

Breast Cancer
Expressing Not specified [2]

MDA-MB-231
Mesenchymal

Breast Cancer
Expressing Not specified [2]

SUM159
Mesenchymal

Breast Cancer
Expressing Not specified [2]

HMLER
Epithelial Breast

Cancer
Non-expressing > 20 [2]

MCF-7
Epithelial Breast

Cancer
Non-expressing

>10-fold higher

than HT-1080
[1]

Note: The IC50 values for SW684, RD, GCT, SW872, and SW982 were reported as a range of

0.44–1.31 μM for the entire panel of soft tissue sarcoma cell lines tested.[2] a-FiVe1 exhibits a

therapeutic index of over 10 in vimentin-expressing versus non-expressing cells.[1]
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Mechanism of Action and Signaling Pathway
a-FiVe1 exerts its anti-cancer effects through a specific, vimentin-dependent mechanism. It

directly binds to the vimentin protein, inducing hyperphosphorylation at the Ser56 residue.[1]

This event leads to the disorganization of the vimentin intermediate filament network. The

disruption of normal vimentin function during mitosis results in mitotic catastrophe,

characterized by the formation of multinucleated cells, and ultimately leads to cell death.[1][2]
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Caption: a-FiVe1 binds to vimentin, leading to mitotic catastrophe.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15583851?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Determining the IC50 of a-FiVe1 using a Cell
Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of

a-FiVe1 in adherent cancer cell lines.

Materials:

a-FiVe1 compound

Dimethyl sulfoxide (DMSO)

Cancer cell line of interest (e.g., HT-1080)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Culture the selected cancer cell line to ~80% confluency.

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Preparation and Treatment:

Prepare a stock solution of a-FiVe1 in DMSO (e.g., 10 mM).

Perform serial dilutions of the a-FiVe1 stock solution in complete medium to achieve a

range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control

(medium with the same percentage of DMSO as the highest a-FiVe1 concentration).

After the 24-hour incubation, carefully remove the medium from the wells.

Add 100 µL of the prepared a-FiVe1 dilutions and the vehicle control to the respective

wells. Each concentration and the control should be tested in triplicate.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

After the 72-hour incubation, add 20 µL of MTT solution to each well.

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will

metabolize the MTT into formazan crystals.

Carefully aspirate the medium containing MTT from each well.

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan

crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle

control using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the logarithm of the a-FiVe1 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of a-FiVe1
that reduces cell viability by 50%.
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IC50 Determination Workflow
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Caption: Workflow for determining the IC50 of a-FiVe1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15583851?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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